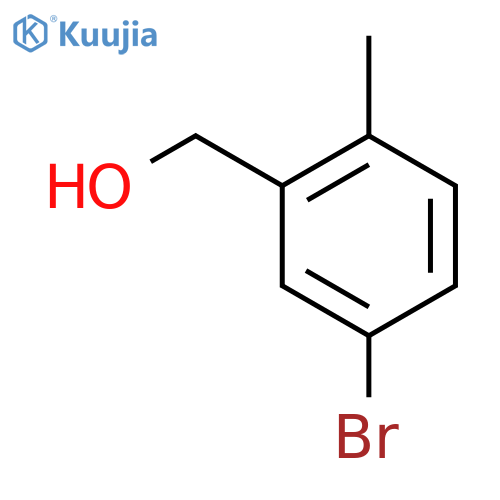Cas no 258886-04-3 (5-Bromo-2-methylbenzyl Alcohol)

258886-04-3 structure
商品名:5-Bromo-2-methylbenzyl Alcohol
CAS番号:258886-04-3
MF:C8H9BrO
メガワット:201.060461759567
MDL:MFCD12031921
CID:1003235
PubChem ID:12993770
5-Bromo-2-methylbenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- (Benzenemethanol, 5-bromo-2-methyl- )
- 5-Bromo-2-methylbenzyl Alcohol
- (5-bromo-2-methylphenyl)methanol
- 5-bromo-2-methylBenzenemethanol
- BENZENEMETHANOL, 5-BROMO-2-METHYL-
- 5-bromo-2-methylbenzylalcohol
- (5-Bromo-2-methyl-phenyl)-methanol
- CXASFBKJNJSOAI-UHFFFAOYSA-N
- Benzenemethanol,5-bromo-2-methyl-
- Z0434
- F10103
- CS-W000524
- MFCD12031921
- DA-37813
- Z1259109160
- 258886-04-3
- EN300-133496
- AB87965
- SCHEMBL606473
- AMY39689
- SY153594
- DTXSID10514547
- B5037
- A903110
- AKOS014642054
- F15583
- TS-02855
-
- MDL: MFCD12031921
- インチ: 1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
- InChIKey: CXASFBKJNJSOAI-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 199.98368g/mol
- どういたいしつりょう: 199.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- ゆうかいてん: 58.0 to 62.0 deg-C
5-Bromo-2-methylbenzyl Alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-133496-0.25g |
(5-bromo-2-methylphenyl)methanol |
258886-04-3 | 95% | 0.25g |
$23.0 | 2023-05-03 | |
| Enamine | EN300-133496-0.05g |
(5-bromo-2-methylphenyl)methanol |
258886-04-3 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
| abcr | AB482028-5 g |
5-Bromo-2-methylbenzyl alcohol |
258886-04-3 | 5g |
€258.70 | 2022-07-29 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5037-5G |
5-Bromo-2-methylbenzyl Alcohol |
258886-04-3 | >98.0%(GC) | 5g |
¥1200.00 | 2024-04-16 | |
| abcr | AB482028-10 g |
5-Bromo-2-methylbenzyl alcohol |
258886-04-3 | 10g |
€405.20 | 2022-07-29 | ||
| Apollo Scientific | OR510027-250mg |
5-Bromo-2-methylbenzyl alcohol |
258886-04-3 | >97% | 250mg |
£36.00 | 2024-05-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD434742-1g |
(5-Bromo-2-methylphenyl)methanol |
258886-04-3 | 95% | 1g |
¥476.0 | 2022-03-01 | |
| Chemenu | CM243952-10g |
(5-Bromo-2-methylphenyl)methanol |
258886-04-3 | 95%+ | 10g |
$262 | 2022-06-11 | |
| Chemenu | CM243952-10g |
(5-Bromo-2-methylphenyl)methanol |
258886-04-3 | 95%+ | 10g |
$274 | 2021-06-08 | |
| Enamine | EN300-133496-50mg |
(5-bromo-2-methylphenyl)methanol |
258886-04-3 | 95.0% | 50mg |
$19.0 | 2023-09-30 |
5-Bromo-2-methylbenzyl Alcohol 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
258886-04-3 (5-Bromo-2-methylbenzyl Alcohol) 関連製品
- 124-83-4((1R,3S)-Camphoric Acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:258886-04-3)5-Bromo-2-methylbenzyl Alcohol

清らかである:99%
はかる:5g
価格 ($):164.0